molecular formula C3ClF2N3 B8650238 2-Chloro-4,6-difluoro-1,3,5-triazine CAS No. 696-85-5

2-Chloro-4,6-difluoro-1,3,5-triazine

Cat. No.: B8650238
CAS No.: 696-85-5
M. Wt: 151.50 g/mol
InChI Key: FRFFMRSDNZVIEO-UHFFFAOYSA-N
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Description

2-Chloro-4,6-difluoro-1,3,5-triazine is a heterocyclic compound featuring a triazine core substituted with two fluorine atoms and one chlorine atom. Triazines with electron-withdrawing substituents, such as chlorine and fluorine, exhibit enhanced reactivity in nucleophilic aromatic substitution (SNAr) due to their electron-deficient aromatic rings. These substituents lower the energy of the transition state, facilitating displacement reactions with nucleophiles like amines, alcohols, and thiols .

Properties

CAS No.

696-85-5

Molecular Formula

C3ClF2N3

Molecular Weight

151.50 g/mol

IUPAC Name

2-chloro-4,6-difluoro-1,3,5-triazine

InChI

InChI=1S/C3ClF2N3/c4-1-7-2(5)9-3(6)8-1

InChI Key

FRFFMRSDNZVIEO-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NC(=N1)Cl)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 2-chloro-4,6-difluoro-1,3,5-triazine can be inferred through comparisons with structurally related triazines:

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

  • Substituents : Chlorine and methoxy groups.
  • Reactivity : Methoxy groups are electron-donating via resonance, reducing the ring’s electron deficiency compared to fluorine or chlorine. CDMT is widely used as a coupling agent in peptide synthesis, achieving 75% yield in carboxylic acid activation at −5°C .
  • Applications : Preferred for controlled reactivity in amide bond formation due to moderate electrophilicity.

2-Chloro-4,6-diphenyl-1,3,5-triazine

  • Substituents : Chlorine and phenyl groups.
  • Reactivity : Bulky phenyl groups sterically hinder SNAr reactions. The electron-withdrawing chlorine is counterbalanced by phenyl’s electron-donating nature, reducing overall reactivity.
  • Applications : Used in organic electronics (e.g., OLEDs) and as a precursor for benzimidazole derivatives .

2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

  • Substituents : Three chlorine atoms.
  • Reactivity : Highly reactive in SNAr due to strong electron withdrawal; successive chlorine substitutions occur at 0°C, 50°C, and 100°C, enabling stepwise functionalization .
  • Applications : Industrial precursor for herbicides, dyes, and polymers.

2-Chloro-4,6-diamino-1,3,5-triazine

  • Substituents: Chlorine and amino groups.
  • Reactivity: Amino groups are strong electron donors, deactivating the ring and making SNAr less favorable.
  • Applications: Limited to niche uses, such as pesticide intermediates .

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine

  • Substituents : Three trifluoromethyl groups.
  • Reactivity : Extreme electron withdrawal from CF₃ groups enhances SNAr reactivity, but steric bulk may limit accessibility.
  • Applications : Specialized fluorinated materials .

Data Tables

Table 2: Physical Properties of Selected Triazines

Compound Melting Point (°C) Solubility Molecular Weight (g/mol)
CDMT Not reported THF, DMF 175.57
2-Chloro-4,6-diphenyl-1,3,5-triazine 138–140 Toluene 267.71
Cyanuric chloride 146–149 Nonpolar solvents 184.41

Research Findings and Key Insights

Electronic Effects: Fluorine and chlorine substituents significantly enhance SNAr reactivity compared to methoxy or amino groups. For example, CDMT’s methoxy groups necessitate low temperatures (−5°C) for efficient reactions, while cyanuric chloride reacts readily at ambient conditions .

Steric Considerations : Bulky substituents (e.g., phenyl in 2-chloro-4,6-diphenyl-triazine) reduce reactivity but improve thermal stability, making them suitable for materials science .

Synthetic Utility : Triazines with mixed substituents (e.g., Cl and F) allow selective functionalization, enabling tailored synthesis of complex molecules.

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